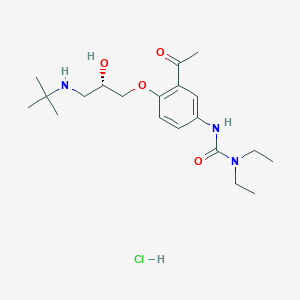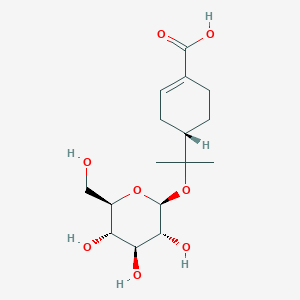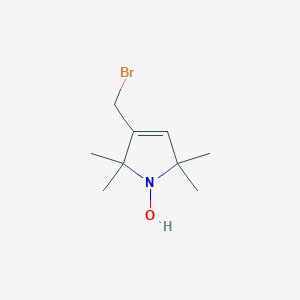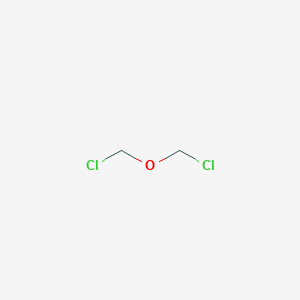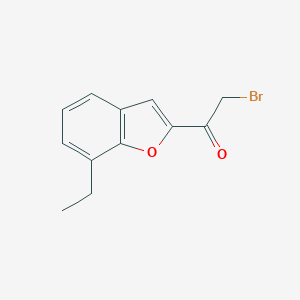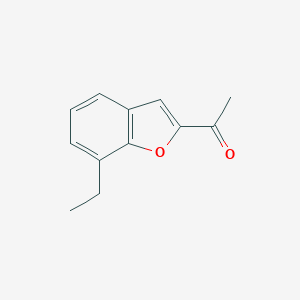
2-Hydroxypromazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydroxylated derivatives of chlorpromazine, including 2-Hydroxypromazine, typically involves chemical reactions that introduce hydroxyl groups into the chlorpromazine molecule. Phototoxicity studies have shown that aqueous solutions of chlorpromazine exposed to sunlight transform into promazine and 2-Hydroxypromazine, demonstrating a photochemical route of synthesis through nucleophilic aromatic substitution (Grant & Greene, 1972).
Molecular Structure Analysis
The molecular structure of 2-Hydroxypromazine, like its parent compound chlorpromazine, includes a tricyclic phenothiazine core with various substituents that affect its chemical properties. Studies on derivatives have employed techniques such as X-ray crystallography to determine the precise structure and conformations of these molecules, providing insights into the structural aspects that govern their chemical behavior and reactivity.
Chemical Reactions and Properties
2-Hydroxypromazine undergoes various chemical reactions, including oxidative and reductive processes. The oxidation of hydroxylated chlorpromazine metabolites has been explored, revealing that upon oxidation, derivatives like 2-Hydroxypromazine can form more complex compounds through redox reactions, which are significant for understanding their pharmacological and toxicological profiles (McCreery, 1977).
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Phenothiazines, including drugs like chlorpromazine and thioridazine, have been investigated for their antiviral activities against a broad spectrum of RNA viruses. This class of drugs has been found to inhibit viral processes such as clathrin-dependent endocytosis, cell-cell fusion, and viral replication, highlighting their potential as therapeutic agents against viral infections (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Anticancer Activity
Research on phenothiazines has also explored their anticancer potential. Compounds like fluphenazine, perphenazine, and prochlorperazine have shown in vitro activity against various cancer cell lines. Their antitumor effects are mediated through mechanisms affecting cell cycle, proliferation, and apoptosis, suggesting a promising avenue for repositioning these drugs as anticancer therapies (Otręba & Kośmider, 2020).
Neuroprotective and Neurotoxic Effects
The neurochemistry and neurotoxicity of phenylisopropylamines, related to the phenothiazine structure, have been studied, with a focus on compounds like MDMA. These studies provide insights into the acute and long-term effects of these substances on serotonin systems and their potential for causing neurotoxicity, which could inform safety profiles for related compounds like 2-Hydroxypromazine (McKenna & Peroutka, 1990).
Potential Use in Tuberculosis
Phenothiazines have shown activity against antibiotic-resistant strains of Mycobacterium tuberculosis. Drugs like thioridazine, when used alongside standard tuberculosis treatments, could enhance efficacy and possibly reduce dosage requirements for other more toxic drugs, offering a novel approach to tackling drug-resistant TB (Amaral et al., 2001).
Safety in Pregnancy
The safety of hydroxychloroquine, a compound related to the phenothiazine family, has been reviewed for use in pregnant patients with connective tissue diseases. No increase in the rate of birth defects was observed, providing a precedent for the safety evaluation of related compounds like 2-Hydroxypromazine in special populations (Costedoat-Chalumeau et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVFQWULFRMLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192507 | |
| Record name | 2-Hydroxypromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypromazine | |
CAS RN |
3926-64-5 | |
| Record name | 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



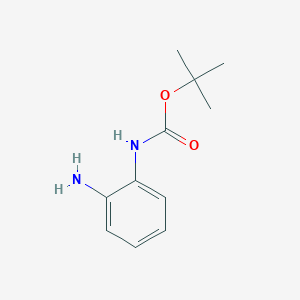
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)
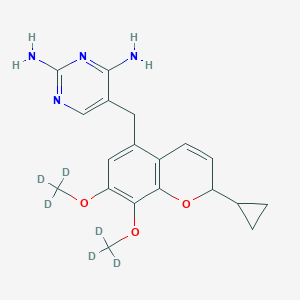
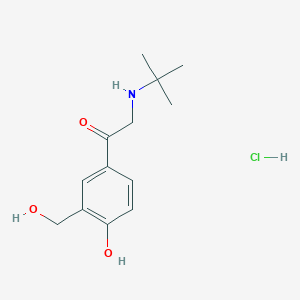
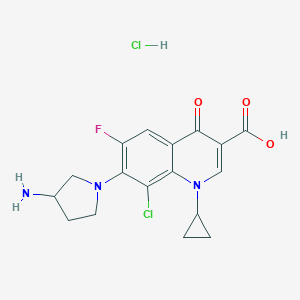
![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)
![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)
